Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C22H21BrClNO2 and a molecular weight of 446.775 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
The synthesis of Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 6-bromoquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and 6-bromoquinoline under acidic conditions to form an intermediate.
Esterification: The intermediate is then subjected to esterification with hexanol in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate: Similar structure but lacks the chlorine atom on the phenyl ring.
Hexyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but has a chlorine atom instead of bromine on the quinoline ring.
Properties
CAS No. |
355419-75-9 |
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Molecular Formula |
C22H21BrClNO2 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H21BrClNO2/c1-2-3-4-5-12-27-22(26)19-14-21(15-6-9-17(24)10-7-15)25-20-11-8-16(23)13-18(19)20/h6-11,13-14H,2-5,12H2,1H3 |
InChI Key |
WWHZJOPVUAMHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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